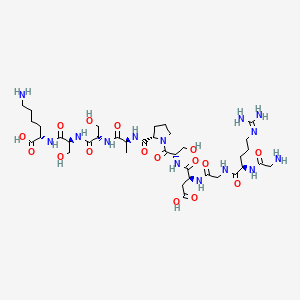

G-{d-Arg}-GDSPASSK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C37H64N14O16 |

|---|---|

Molecular Weight |

961.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C37H64N14O16/c1-18(29(59)48-22(15-52)33(63)49-23(16-53)32(62)47-20(36(66)67)6-2-3-9-38)44-34(64)25-8-5-11-51(25)35(65)24(17-54)50-31(61)21(12-28(57)58)46-27(56)14-43-30(60)19(45-26(55)13-39)7-4-10-42-37(40)41/h18-25,52-54H,2-17,38-39H2,1H3,(H,43,60)(H,44,64)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,63)(H,50,61)(H,57,58)(H,66,67)(H4,40,41,42)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

IJEHFOAEUJHYNY-KFGZADJESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of D-Arginine Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences represents a powerful strategy in modern drug discovery and development. Among these, the D-enantiomer of arginine (D-Arg) has garnered significant attention due to its ability to confer unique and advantageous biological properties. This technical guide provides an in-depth exploration of the biological activity of D-Arg containing peptides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and workflows. The substitution of L-arginine with its D-isoform can profoundly impact a peptide's stability, bioactivity, and therapeutic potential, opening new avenues for the development of novel therapeutics against a wide range of diseases.

Core Concepts: The Significance of D-Arginine Substitution

The replacement of naturally occurring L-arginine with D-arginine introduces a chiral center with an opposite stereochemical configuration. This seemingly subtle modification has profound implications for the peptide's interaction with the biological environment.

Enhanced Proteolytic Stability: One of the most significant advantages of incorporating D-amino acids is the increased resistance to enzymatic degradation.[1] Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides composed of D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems.[2] This enhanced stability is a critical attribute for therapeutic peptides, as it can improve their pharmacokinetic profile and bioavailability.

Modulation of Biological Activity: The stereochemistry of arginine's guanidinium group is crucial for its interactions with cellular components. While D-Arg maintains the positive charge and hydrogen bonding capabilities of L-Arg, its different spatial orientation can lead to altered binding affinities and specificities for biological targets such as cell membranes, receptors, and enzymes. This can result in modified or even novel biological activities compared to the L-enantiomer counterpart.

Reduced Immunogenicity: Peptides composed of D-amino acids are often less immunogenic than their L-isomers, as they are less likely to be processed and presented by the major histocompatibility complex (MHC) molecules, a key step in initiating an immune response.[3]

Therapeutic Applications and Mechanisms of Action

The unique properties of D-Arg containing peptides have been exploited in various therapeutic areas.

Antimicrobial Activity

D-Arg containing peptides have emerged as a promising class of antimicrobial agents. The cationic nature of the arginine side chain facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This interaction can lead to membrane disruption and cell death. The incorporation of D-arginine can enhance the antimicrobial potency and stability of these peptides.[5]

Mechanism of Action: The primary mechanism of action for many arginine-rich antimicrobial peptides involves the disruption of the bacterial cell membrane. This can occur through various models, including the "carpet" model, where peptides accumulate on the membrane surface, and the "toroidal pore" model, where peptides insert into the membrane and induce the formation of pores. The guanidinium group of arginine plays a critical role in these interactions.

Table 1: Comparative Antimicrobial Activity of L-Arg vs. D-Arg Containing Peptides (MIC in µM)

| Peptide Sequence | Target Organism | L-Arg Version MIC (µM) | D-Arg Version MIC (µM) | Reference |

| (RRWWRF)₂ | E. coli | >100 | 31 | |

| (RRWWRF)₂ | B. subtilis | 15 | 15 | |

| R4F4 | P. aeruginosa | Decreased activity in serum | Stable activity in serum | |

| R9 | E. coli O157:H7 | 15.6 | Not specified, but L-form activity is pH and temp dependent | |

| R9 | S. aureus | 62.5 | Not specified, but L-form activity is pH and temp dependent |

Cell-Penetrating Peptides (CPPs)

Arginine-rich peptides are well-known for their ability to translocate across cellular membranes, acting as cell-penetrating peptides (CPPs). This property allows them to deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells. The substitution with D-arginine can influence the efficiency and mechanism of cellular uptake. While some studies report that L-CPPs are taken up more efficiently in certain cell lines, D-Arg containing CPPs often exhibit enhanced stability, which can lead to prolonged intracellular concentrations.

Mechanism of Cellular Uptake: The uptake of arginine-rich CPPs is a complex process that can involve both energy-dependent endocytosis and energy-independent direct translocation. The initial interaction is mediated by the electrostatic attraction between the cationic guanidinium groups of arginine and the anionic proteoglycans on the cell surface.

Table 2: Cellular Uptake Efficiency of L-Arg vs. D-Arg Containing Peptides

| Peptide | Cell Line | L-Arg Version Uptake | D-Arg Version Uptake | Key Findings | Reference |

| R9 | MC57 fibrosarcoma, HeLa | More efficient | Less efficient | L-form uptake is chirality-dependent and occurs after HS binding. | |

| R9 | Jurkat T leukemia | Similar efficiency | Similar efficiency | Uptake mechanism is cell-type dependent. | |

| Various CPPs | Jurkat leukemia | Less efficient | More efficient | D-amino acid versions showed higher internalization. |

Neurodegenerative Diseases

D-Arg containing peptides have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic fibrils. D-peptides have been designed to inhibit this aggregation process. Their resistance to proteolysis makes them particularly attractive for chronic conditions requiring long-term treatment.

Mechanism of Action: D-Arg containing peptides can bind to Aβ monomers and oligomers, interfering with the conformational changes required for fibril formation. The electrostatic interactions between the D-arginine residues and negatively charged residues on the Aβ peptide are crucial for this inhibitory activity. Furthermore, some arginine-rich peptides exhibit neuroprotective effects by reducing excitotoxicity and neuronal calcium influx.

Table 3: Inhibition of Amyloid-β Aggregation by D-Arg Containing Peptides

| Peptide | Assay | IC50 (µM) | Key Findings | Reference |

| D3 (d-enantiomeric) | Thioflavin T | Not specified, but potent inhibitor | Reduces β-sheet formation in Aβ | |

| RD2 (scrambled D3) | Thioflavin T | Not specified, but potent inhibitor | Binds Aβ with high affinity | |

| klvff (d-amino acid fragment) | Thioflavin T | Modest inhibition | Superior to the L-enantiomer |

Cancer Therapy

The application of peptides in cancer therapy is a rapidly growing field. Cationic peptides, including those containing D-arginine, can selectively target and disrupt the membranes of cancer cells, which are often more anionic than those of normal cells. The enhanced stability of D-peptides is a significant advantage in the tumor microenvironment, which is rich in proteases.

Mechanism of Action: Similar to their antimicrobial activity, the anticancer mechanism of many D-Arg containing peptides involves membrane disruption. Additionally, as CPPs, they can be used to deliver anticancer drugs specifically to tumor cells, thereby reducing systemic toxicity.

Table 4: Cytotoxicity of D-Arg Containing Peptides Against Cancer Cells

| Peptide | Cell Line | L-Arg Version IC50 (µM) | D-Arg Version IC50 (µM) | Reference |

| [Arg]³-VmCT1-NH₂ | MCF-7 | Not specified | 0.57 | |

| [Arg]⁷-VmCT1-NH₂ | MCF-7 | Not specified | 0.51 | |

| V13K derivative (DP06) | Various cancer cell lines | Not specified | Displayed remarkable stability and mild in vitro toxicity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of D-Arg containing peptides.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)

-

Solid support resin (e.g., Rink Amide resin for C-terminal amide)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with coupling reagents and an activator base in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth, MHB)

-

96-well microtiter plates

-

Peptide stock solutions

-

Incubator

-

Microplate reader

Protocol:

-

Bacterial Culture: Inoculate the test bacteria in MHB and grow overnight at 37°C.

-

Bacterial Suspension: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.

-

Peptide Dilutions: Prepare a serial two-fold dilution of the peptide in a 96-well plate.

-

Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

-

Fresh human or animal red blood cells

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Protocol:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

-

Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 or CC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in the presence and absence of inhibitors.

Materials:

-

Amyloid-β (1-42) peptide

-

Thioflavin T (ThT) stock solution

-

Inhibitor peptide stock solution

-

Assay buffer (e.g., PBS)

-

96-well black plates

-

Fluorometer

Protocol:

-

Aβ Preparation: Prepare a monomeric solution of Aβ (1-42) by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to form a film, which is then dissolved in the assay buffer.

-

Assay Setup: In a 96-well plate, mix the Aβ solution with different concentrations of the inhibitor peptide. Include a control with Aβ and no inhibitor.

-

ThT Addition: Add ThT to each well to a final concentration of ~10-20 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

-

Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the inhibitor indicates inhibition of fibril formation. The percentage of inhibition can be calculated, and the IC50 value can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to the biological activity of D-Arg containing peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

In-depth Technical Guide: The Peptide G-{d-Arg}-GDSPASSK

An analysis of the predicted structure and potential function of the novel peptide G-{d-Arg}-GDSPASSK for researchers, scientists, and drug development professionals.

Abstract

The specific peptide sequence this compound is not documented in the currently available scientific literature. As a result, there is no existing experimental data on its three-dimensional structure, specific biological function, or associated signaling pathways. This technical guide, therefore, outlines the established methodologies and computational tools that can be employed to predict the structure and elucidate the potential function of this novel peptide. This document serves as a roadmap for researchers initiating studies on this compound, providing a framework for its initial characterization.

Predicted Structure of this compound

The three-dimensional structure of a peptide is critical to its function, dictating its interaction with biological targets. In the absence of experimental data from techniques like X-ray crystallography or NMR spectroscopy, computational modeling is the primary method for structural prediction.

Methodologies for Peptide Structure Prediction

Several computational approaches can be utilized to predict the tertiary structure of this compound:

-

Ab Initio Methods: These methods predict the peptide structure from its amino acid sequence alone, without relying on known homologous structures. Algorithms like the generalized pattern search algorithm can be employed to explore the conformational space and identify low-energy structures.[1][2]

-

Template-Based Modeling (Homology Modeling): If short sequence motifs within this compound show similarity to peptides with known structures, these can be used as templates to build a model.

-

Deep Learning-Based Algorithms: Recent advancements in artificial intelligence have led to powerful prediction tools like AlphaFold2, RoseTTAFold, and ESMFold.[3][4] These methods have demonstrated high accuracy in predicting protein and, to a lesser extent, peptide structures.[3]

Predicted Structural Features of this compound

The sequence contains a D-Arginine residue, which is a non-standard amino acid. This will introduce a significant conformational constraint compared to its L-Arginine counterpart, potentially inducing a specific turn or kink in the peptide backbone. The presence of charged residues (Arginine, Aspartic acid, Lysine) and polar residues (Serine) suggests the peptide is likely to be soluble in aqueous environments and may engage in electrostatic interactions with target molecules. The "GDSP" motif is of interest as it is a known recognition sequence for certain integrins, although the flanking residues will heavily influence its binding specificity and affinity.

Predicted Function of this compound

The function of a peptide is intrinsically linked to its structure and sequence motifs.

Potential Biological Targets and Functions

-

Cell Surface Receptors: The presence of charged and polar amino acids makes this compound a candidate for interacting with cell surface receptors. Synthetic peptides have been successfully used to probe G protein-coupled receptor (GPCR) function. For instance, peptides corresponding to regions of G protein alpha subunits can mimic the G protein and influence receptor-G protein coupling.

-

Integrin Binding: As mentioned, the "GDSP" sequence is a variation of the classic Arginine-Glycine-Aspartic acid (RGD) motif, which is a canonical binding ligand for many integrins. The substitution of the canonical Arginine with Glycine and the presence of flanking residues will likely alter its binding profile, potentially leading to novel integrin specificity.

-

Enzyme Inhibition: Peptides can act as competitive or allosteric inhibitors of enzymes by binding to their active or regulatory sites.

Proposed Experimental Protocols for Characterization

To validate the predicted structure and elucidate the function of this compound, a series of experiments are necessary.

Structural Characterization

| Experiment | Methodology | Expected Outcome |

| Circular Dichroism (CD) Spectroscopy | The peptide is dissolved in an appropriate buffer, and its CD spectrum is measured over a range of wavelengths (typically 190-250 nm). | Provides information about the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide in solution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a concentrated, isotopically labeled (optional) sample of the peptide. | Provides detailed information on through-bond and through-space atomic proximities, allowing for the determination of the high-resolution 3D structure in solution. |

| X-ray Crystallography | The peptide is crystallized, and the resulting crystals are diffracted with X-rays. | Yields a high-resolution 3D structure of the peptide in its crystalline state. |

Functional Assays

| Experiment | Methodology | Expected Outcome |

| Cell Adhesion Assay | Cells expressing specific integrins are seeded on plates coated with this compound. Cell adhesion is quantified after washing. | Determines if the peptide can mediate cell adhesion via integrin binding. |

| Competitive Binding Assay | A known fluorescently labeled ligand for a target receptor is incubated with cells in the presence of increasing concentrations of this compound. | Determines the binding affinity (IC50) of the peptide for the target receptor. |

| Enzyme Inhibition Assay | The activity of a target enzyme is measured in the presence of varying concentrations of the peptide. | Determines if the peptide can inhibit the enzyme and provides its inhibitory concentration (IC50). |

| GTPγS Binding Assay | Membranes from cells expressing a GPCR of interest are incubated with GTPγS (a non-hydrolyzable GTP analog) in the presence and absence of this compound. | Measures the activation of G proteins by the GPCR in response to the peptide. |

Signaling Pathway Analysis

Should this compound be found to interact with a cell surface receptor, the downstream signaling pathway can be investigated.

Workflow for Signaling Pathway Elucidation

Caption: Workflow for elucidating the signaling pathway of this compound.

Hypothetical GPCR Signaling Pathway

If this compound activates a Gs-coupled GPCR, the following pathway could be initiated:

Caption: Hypothetical Gs-coupled GPCR signaling cascade initiated by the peptide.

Conclusion

While the peptide this compound represents a novel entity with no current record in scientific literature, this guide provides a comprehensive framework for its initial investigation. By employing state-of-the-art computational prediction tools and established experimental protocols, the structure, function, and therapeutic potential of this peptide can be systematically explored. The unique presence of a D-amino acid and a modified integrin-binding motif suggests that this compound could possess interesting and potentially valuable biological activities.

References

- 1. Generalized pattern search algorithm for Peptide structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generalized Pattern Search Algorithm for Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of Deep Learning-Based Algorithms for Peptide Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Characterization of the Novel Peptide G-{d-Arg}-GDSPASSK

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel synthetic peptide G-{d-Arg}-GDSPASSK, chemically identified as Glycyl-D-arginylglycyl-L-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysine, has emerged as a molecule of interest in the fields of tissue regeneration and wound healing. This document provides a comprehensive overview of the available technical information regarding this peptide, including its synthesis, proposed biological functions, and the general experimental frameworks used to evaluate such molecules. While detailed, peer-reviewed studies on this specific peptide are limited in the public domain, this guide synthesizes the known information and outlines the standard methodologies relevant to its characterization.

Introduction

Peptide-based therapeutics are at the forefront of biomedical research, offering high specificity and potency with a favorable safety profile. The sequence GDSPASSK, with a modification of a D-amino acid at the second position (d-Arg), suggests a design aimed at increasing stability against enzymatic degradation, a common strategy in peptide drug development. The primary reported functions of this compound are the prevention of cell adhesion and the promotion of tissue repair and wound healing.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | Glycyl-D-arginylglycyl-L-aspartyl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-seryl-L-lysine |

| CAS Number | 133640-14-9 |

| Molecular Formula | C₃₇H₆₄N₁₄O₁₆ |

| Molecular Weight | 960.99 g/mol |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. However, based on standard practices for similar peptides, the following methodologies are likely employed.

Peptide Synthesis and Purification

The synthesis of this compound is achievable through automated solid-phase peptide synthesis (SPPS).

Caption: Workflow for an in vitro wound healing (scratch) assay.

Protocol:

-

Cell Monolayer: Cells (e.g., keratinocytes or fibroblasts) are grown to full confluency in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Peptide Treatment: The cells are treated with media containing different concentrations of this compound.

-

Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: The area of the scratch is measured at each time point, and the rate of closure is calculated to determine the effect of the peptide on cell migration.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated in the available literature. However, peptides that influence cell adhesion and migration often interact with cell surface receptors such as integrins. The "RGD" (Arginine-Glycine-Aspartic Acid) motif is a well-known integrin-binding sequence. Although the sequence in this compound is "GD," the presence of Arginine and Aspartic acid in close proximity may suggest a potential, albeit likely different, interaction with cell surface receptors that could trigger downstream signaling.

A hypothetical signaling cascade initiated by peptide binding to a cell surface receptor could involve the activation of focal adhesion kinase (FAK) and Src, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a synthetic peptide with potential applications in wound healing and tissue engineering. While its commercial availability suggests it is used in research, there is a notable absence of detailed, publicly accessible data on its biological activity and mechanism of action. To fully understand the therapeutic potential of this peptide, further research is required to:

-

Determine Receptor Binding: Identify the specific cell surface receptor(s) to which this compound binds and quantify the binding affinity.

-

Elucidate Signaling Pathways: Use techniques such as Western blotting, phosphoproteomics, and kinase activity assays to map the downstream signaling cascades activated by the peptide.

-

Conduct In Vivo Studies: Evaluate the efficacy of this compound in animal models of wound healing to assess its therapeutic potential in a physiological context.

-

Publish Quantitative Data: Report key metrics such as EC₅₀/IC₅₀ values for its effects on cell migration and adhesion to allow for comparison with other therapeutic agents.

The generation and dissemination of such data will be crucial for advancing this compound from a research molecule to a potential clinical candidate.

In Silico Modeling of G-Protein Coupled Receptor Interactions: A Technical Guide Focused on the Prolactin-Releasing Peptide (PrRP) and its Receptor (GPR10)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of peptide-G protein coupled receptor (GPCR) interactions, with a specific focus on the Prolactin-Releasing Peptide (PrRP) and its cognate receptor, GPR10. While the initial topic of interest was the G-{d-Arg}-GDSPASSK peptide, a direct interaction with a specific GPCR could not be readily identified in the public domain. Therefore, we have pivoted to the well-characterized PrRP-GPR10 system, which belongs to the same RF-amide peptide family and serves as an exemplary model for demonstrating the principles and methodologies of in silico GPCR-peptide interaction studies.

Introduction to the PrRP-GPR10 System

Prolactin-releasing peptide (PrRP) is a neuropeptide belonging to the RF-amide peptide family, characterized by a conserved C-terminal Arginine-Phenylalanine-amide motif.[1][2] It exists in two main isoforms, PrRP-31 and PrRP-20, both of which are endogenous ligands for the G protein-coupled receptor 10 (GPR10), also known as the PrRP receptor.[3][4] The PrRP-GPR10 system is implicated in a variety of physiological processes, including the regulation of food intake, energy expenditure, stress responses, and cardiovascular function.[2] Understanding the molecular interactions between PrRP and GPR10 is crucial for the development of novel therapeutics targeting these pathways.

Quantitative Data on PrRP-GPR10 Interactions

The binding of PrRP isoforms to GPR10 has been quantified in various studies, primarily through radioligand binding assays. The data reveals high-affinity interactions, with dissociation constants (Kd) and inhibition constants (Ki) typically in the nanomolar range.

| Ligand | Receptor | Assay Type | Cell Line | Binding Affinity (Kd/Ki) | Reference |

| [125I]-PrRP-20 | Human GPR10 | Saturation Binding | HEK293 | 0.026 ± 0.006 nM (high affinity site), 0.57 ± 0.14 nM (low affinity site) | |

| Human PrRP-20 | Human GPR10 | Competition Binding | HEK293 | 0.26 ± 0.07 nM | |

| Human PrRP-31 | Human GPR10 | Competition Binding | HEK293 | 1.03 ± 0.41 nM | |

| Rat PrRP-20 | Human GPR10 | Competition Binding | HEK293 | 0.22 ± 0.06 nM | |

| Rat PrRP-31 | Human GPR10 | Competition Binding | HEK293 | 0.33 ± 0.11 nM | |

| Palm¹¹-PrRP31 | Human GPR10 | Competition Binding | CHO-K1 | 0.45 ± 0.05 nM | |

| Palm-PrRP31 | Human GPR10 | Competition Binding | CHO-K1 | 0.38 ± 0.04 nM |

In Silico Modeling Workflow

The availability of the cryo-electron microscopy (cryo-EM) structure of the PrRP-bound GPR10 in complex with a G protein provides an excellent starting point for in silico modeling studies. This high-resolution structure (PDB ID: 8ZPS) obviates the need for homology modeling and allows for more accurate molecular docking and dynamics simulations.

In Silico Modeling Workflow for PrRP-GPR10 Interactions.

Detailed Methodologies for In Silico Modeling

Objective: To predict the binding pose of PrRP within the GPR10 binding pocket.

Protocol:

-

Preparation of Receptor and Ligand:

-

Start with the cryo-EM structure of the PrRP-GPR10 complex (PDB ID: 8ZPS).

-

Separate the GPR10 receptor and the PrRP peptide into separate PDB files.

-

For a redocking experiment to validate the docking protocol, use the co-crystallized ligand. For docking novel peptides, generate their 3D structures using software like Avogadro or online tools.

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro (Schrödinger).

-

Prepare the ligand by assigning charges and defining rotatable bonds.

-

-

Grid Generation:

-

Define a grid box that encompasses the known binding site of PrRP in GPR10. The center of the grid should be the geometric center of the bound peptide in the cryo-EM structure.

-

The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Perform the docking using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.

-

Set the number of docking runs and the maximum number of energy evaluations to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).

-

Analyze the binding energy and interactions (hydrogen bonds, hydrophobic interactions) of the top-ranked poses. The pose with the lowest binding energy and the most favorable interactions is considered the best prediction.

-

Objective: To study the dynamic behavior, stability, and key interactions of the PrRP-GPR10 complex in a simulated physiological environment.

Protocol:

-

System Setup:

-

Use the docked complex of PrRP and GPR10 or the cryo-EM structure as the starting point.

-

Embed the complex in a lipid bilayer (e.g., POPC) that mimics a cell membrane using a tool like CHARMM-GUI.

-

Solvate the system with water molecules and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand atoms.

-

Run a series of equilibration steps, gradually releasing the restraints on the protein and ligand to allow the system to relax and reach a stable state.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

-

Hydrogen Bond Analysis: To identify stable hydrogen bonds between PrRP and GPR10.

-

Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

-

GPR10 Signaling Pathways

GPR10 is known to couple to multiple G protein subtypes, primarily Gq and Gi/o, leading to the activation of distinct downstream signaling cascades.

GPR10 Signaling Pathways.

Experimental Protocols for Validation

The predictions from in silico modeling should be validated through experimental assays. Here are a few key protocols:

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of a ligand for GPR10.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing GPR10 (e.g., HEK293 or CHO-K1 cells).

-

Harvest the cells and homogenize them in a buffer to lyse the cells and isolate the cell membranes containing the receptor.

-

Centrifuge the homogenate to pellet the membranes and resuspend them in a binding buffer.

-

-

Saturation Binding Assay (to determine Kd):

-

Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [125I]-PrRP-20).

-

In a parallel set of tubes, add a high concentration of an unlabeled ligand to determine non-specific binding.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to quantify the amount of bound ligand.

-

Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

-

Competition Binding Assay (to determine Ki):

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled test compound.

-

Measure the amount of bound radioligand at each concentration of the test compound.

-

Analyze the data to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

Objective: To measure the activation of the Gq signaling pathway by a GPR10 agonist.

Protocol:

-

Cell Culture:

-

Plate cells expressing GPR10 in a black, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer.

-

Incubate the cells to allow the dye to enter the cells and be cleaved to its active form.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Add the test compound (agonist) to the wells and immediately start measuring the fluorescence intensity over time.

-

An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying Gq pathway activation.

-

-

Data Analysis:

-

Calculate the change in fluorescence and plot the dose-response curve to determine the EC50 of the agonist.

-

cAMP Assay

Objective: To measure the activation or inhibition of the Gi/o or Gs signaling pathways.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing GPR10.

-

For Gi activation, pre-treat the cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.

-

Add the test compound (agonist) and incubate.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

A decrease in cAMP levels in forskolin-treated cells indicates Gi activation. An increase in basal cAMP levels would suggest Gs activation.

-

Plot the dose-response curve to determine the EC50 or IC50 of the agonist.

-

Conclusion

This technical guide has outlined a comprehensive workflow for the in silico modeling of the PrRP-GPR10 interaction, leveraging the recently available experimental structure. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism and dynamics of this important peptide-GPCR system. The provided experimental protocols for binding and functional assays are essential for validating the computational predictions and further characterizing the pharmacology of GPR10 ligands. This integrated approach of computational and experimental methods is pivotal for advancing our understanding of GPCR signaling and for the rational design of novel therapeutics.

References

G-{d-Arg}-GDSPASSK Peptide: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide G-{d-Arg}-GDSPASSK is a molecule of interest in the fields of biomaterials and tissue engineering, particularly for applications in wound healing and as a component of synthetic extracellular matrices. Its sequence, which includes a D-amino acid (d-Arginine), suggests a design focused on enhanced stability against enzymatic degradation. This technical guide provides an in-depth overview of the stability and degradation profile of the this compound peptide, drawing upon established principles of peptide chemistry, data from analogous peptides, and general protocols for stability assessment. While specific experimental data for this exact peptide is limited in publicly available literature, this document serves as a comprehensive resource based on current scientific understanding.

Peptide Profile

| Characteristic | Description |

| Sequence | Gly-{d-Arg}-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys |

| Key Features | - d-Amino Acid: The presence of d-Arginine instead of the natural L-Arginine is a critical modification intended to increase resistance to proteases. - GDSPASSK Core: This sequence is related to peptides involved in cell adhesion and tissue regeneration. |

| Known Applications | Associated with biomaterials for wound healing and tissue repair, often conjugated to polymers like hyaluronate. |

Stability of this compound

The stability of a therapeutic peptide is a critical factor for its efficacy and shelf-life. Degradation can occur through enzymatic and chemical pathways.

Enzymatic Stability

The inclusion of a d-Arginine residue at the second position is the most significant feature influencing the enzymatic stability of this compound. Proteolytic enzymes, which are highly stereospecific, generally do not recognize or cleave peptide bonds adjacent to D-amino acids. This modification is a well-established strategy to prolong the half-life of peptides in biological environments.

Table 1: Predicted Enzymatic Stability Profile

| Parameter | Predicted Stability of this compound | Rationale |

| Resistance to Trypsin | High | Trypsin cleaves at the C-terminus of L-Arginine and L-Lysine. The presence of d-Arginine is expected to inhibit cleavage at this site. |

| Resistance to other Endopeptidases | Enhanced | The altered conformation due to the d-Arg residue may sterically hinder the access of other endopeptidases to nearby cleavage sites. |

| Half-life in Plasma/Serum | Expected to be significantly longer than its all-L-amino acid counterpart. | D-amino acid substitution is a common and effective method to increase the plasma half-life of peptides. |

Chemical Stability and Degradation Pathways

Peptides can also degrade through non-enzymatic chemical pathways. The specific amino acid composition of this compound makes it susceptible to certain types of chemical degradation.

Table 2: Potential Chemical Degradation Pathways

| Degradation Pathway | Susceptible Residue(s) | Description |

| Aspartimide Formation | Aspartic Acid (Asp) | The side chain of Asp can undergo intramolecular cyclization to form a succinimide (aspartimide) intermediate, especially at acidic pH. This can lead to isomerization to iso-aspartate or cleavage of the peptide backbone. |

| Deamidation | (Not directly applicable as the peptide contains no Asn or Gln) | - |

| Oxidation | (Not directly applicable as the peptide contains no Met or Cys) | - |

| Hydrolysis | All peptide bonds | Susceptible to acid- or base-catalyzed hydrolysis, particularly at extreme pH values and elevated temperatures. |

The following diagram illustrates the key potential degradation pathways for a peptide containing an Aspartic Acid residue.

Caption: Potential degradation pathway of an Asp-containing peptide via an aspartimide intermediate.

Experimental Protocols for Stability and Degradation Analysis

To experimentally determine the stability and degradation products of this compound, a series of standardized protocols can be employed.

In Vitro Stability Assay in Plasma/Serum

This protocol outlines a general method to assess the stability of the peptide in a biological matrix.

Workflow Diagram:

Caption: Workflow for an in vitro peptide stability assay in plasma or serum.

Detailed Methodology:

-

Materials:

-

This compound peptide (lyophilized, high purity)

-

Human or animal plasma/serum

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfoxide (DMSO, if needed for initial peptide solubilization)

-

Water (HPLC grade)

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

RP-HPLC system with a C18 column

-

-

Procedure:

-

Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent.

-

Thaw plasma/serum at 37°C and centrifuge to remove any precipitates.

-

Spike the peptide stock solution into the plasma/serum to a final concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

At designated time points, withdraw an aliquot and immediately quench the enzymatic activity by adding 2-3 volumes of cold acetonitrile containing 1% TFA.

-

Vortex the sample vigorously and incubate on ice to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant and analyze it by RP-HPLC.

-

The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero.

-

Identification of Degradation Products

Mass spectrometry is the primary tool for identifying the degradation products of the peptide.

Workflow Diagram:

Caption: Workflow for the identification of peptide degradation products using LC-MS/MS.

Detailed Methodology:

-

Forced Degradation:

-

To generate degradation products, subject the peptide to stress conditions such as:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Incubate the solid peptide at elevated temperatures.

-

-

-

LC-MS/MS Analysis:

-

Analyze the samples from the forced degradation studies and the in vitro stability assays using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

-

MS1 Analysis: Determine the mass-to-charge ratio (m/z) of the intact peptide and any new peaks that appear upon degradation.

-

MS/MS Analysis: Select the precursor ions of interest (both the intact peptide and potential degradation products) for fragmentation. The resulting fragment ions provide sequence information and allow for the precise localization of modifications or cleavage sites.

-

Potential Signaling Pathways in Wound Healing

The this compound peptide, through its association with wound healing applications, is likely to interact with cell surface receptors and modulate intracellular signaling pathways that govern cell adhesion, migration, proliferation, and extracellular matrix deposition.

Hypothesized Signaling Cascade:

Caption: Hypothesized signaling pathways modulated by this compound in wound healing.

Key signaling pathways potentially modulated by this peptide include:

-

PI3K/AKT Pathway: Central to cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: Regulates cell migration, proliferation, and differentiation.

-

TGF-β/Smad Pathway: A critical regulator of extracellular matrix protein synthesis, particularly collagen.

Conclusion

The this compound peptide is designed for enhanced stability, primarily through the incorporation of a D-Arginine residue, which confers resistance to enzymatic degradation. Its primary chemical liabilities are likely related to the hydrolysis of the aspartic acid residue. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its stability and the characterization of its degradation products. Further research is warranted to elucidate the specific signaling pathways through which this peptide exerts its pro-healing effects. This technical guide serves as a foundational resource for researchers and developers working with this and similar modified peptides.

The Role of D-Arginine in the Efficacy of G-{d-Arg}-GDSPASSK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide G-{d-Arg}-GDSPASSK is emerging as a promising agent in the fields of tissue repair and wound healing. Its efficacy is attributed to its ability to inhibit cell adhesion, a critical process in cell migration and tissue remodeling. This technical guide delves into the core components of this peptide, focusing on the pivotal role of the D-Arginine substitution in its overall effectiveness. We will explore its mechanism of action, likely signaling pathways, and provide detailed experimental protocols for its evaluation.

Introduction: The this compound Peptide

This compound is a custom-synthesized polypeptide designed to modulate cell adhesion. Its primary sequence, GDSPASSK, is a variation of the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, a key recognition sequence for integrin-mediated cell adhesion. The peptide is further modified with an N-terminal Glycine (G-) and a D-isomer of Arginine ({d-Arg}) at the second position. These modifications are not arbitrary and are crucial to the peptide's stability and activity.

Primary Function: This peptide is designed to inhibit cell adhesion, which can be beneficial in promoting wound healing and tissue repair by modulating cellular interactions with the extracellular matrix (ECM).[1][2]

The Critical Role of D-Arginine Substitution

The substitution of the naturally occurring L-Arginine with its D-enantiomer, D-Arginine, is a key strategic modification in the design of this compound. This single change has profound implications for the peptide's therapeutic potential.

Enhanced Proteolytic Stability

Peptides composed of L-amino acids are susceptible to rapid degradation by proteases present in biological systems. The introduction of a D-amino acid renders the peptide significantly more resistant to enzymatic cleavage.[3][4][5] This increased stability translates to a longer biological half-life, allowing the peptide to exert its therapeutic effect for a more extended period.

Impact on Conformation and Binding

The stereochemistry of amino acids influences the secondary structure of peptides. The presence of a D-amino acid can induce specific conformational changes that may enhance its binding affinity to its target receptor, in this case, likely an integrin. While potentially disrupting typical secondary structures like alpha-helices, it can stabilize other conformations, such as beta-turns, which are often crucial for receptor recognition.

The "GDSPASSK" Core Sequence: An RGD-like Motif

The core sequence GDSPASSK is a variant of the RGD motif, which is the canonical binding ligand for many integrins. The RGD sequence is found in numerous ECM proteins, such as fibronectin, and mediates cell attachment. Peptides containing the RGD sequence, or similar motifs, can competitively inhibit the binding of cells to the ECM.

A closely related peptide, RGDSPASSKP, has been shown to inhibit the adhesion of fibroblasts to fibronectin. This strongly suggests that the GDSPASSK sequence in this compound functions as an integrin antagonist.

N-Terminal Glycine Modification

The addition of a glycine residue at the N-terminus can also influence the peptide's properties. N-terminal modifications can affect the overall charge, hydrophilicity, and stability of the peptide. In some cases, an N-terminal glycine can act as a stabilizing factor.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural components, this compound likely acts as a competitive inhibitor of integrin receptors, particularly those that recognize RGD-like sequences (e.g., α5β1, αvβ3). By binding to these integrins, the peptide prevents their interaction with ECM proteins like fibronectin, thereby inhibiting cell adhesion. This modulation of cell-matrix interactions can influence downstream signaling pathways that control cell migration, proliferation, and survival.

Caption: Proposed mechanism of this compound action.

Quantitative Data Summary

While specific efficacy data for this compound is not publicly available, the following table presents hypothetical, yet realistic, data based on similar RGD-containing peptides to illustrate the expected performance metrics.

| Parameter | This compound (Hypothetical) | L-Arg Control Peptide (Hypothetical) | Scrambled Peptide (Hypothetical) |

| Integrin α5β1 Binding Affinity (Kd) | 50 nM | 200 nM | > 10 µM |

| Cell Adhesion IC50 (Fibroblasts) | 100 nM | 500 nM | > 20 µM |

| In vitro Wound Closure (48h) | 85% | 40% | 15% |

| Proteolytic Stability (t1/2 in serum) | > 24 hours | < 2 hours | > 24 hours |

Detailed Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound's efficacy.

Cell Adhesion Assay (Fibronectin-Coated Plates)

This assay quantifies the ability of the peptide to inhibit cell adhesion to a fibronectin-coated surface.

Materials:

-

96-well tissue culture plates

-

Human fibronectin

-

Bovine Serum Albumin (BSA)

-

This compound and control peptides

-

Fibroblast cell line (e.g., NIH-3T3)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Calcein-AM or Crystal Violet for cell quantification

-

Plate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture fibroblasts to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Peptide Treatment: Pre-incubate the cell suspension with varying concentrations of this compound or control peptides for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the cell/peptide suspension to each fibronectin-coated well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification:

-

Calcein-AM: Add Calcein-AM solution and incubate for 30 minutes. Read fluorescence at 485 nm excitation and 520 nm emission.

-

Crystal Violet: Fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the dye with 10% acetic acid. Read absorbance at 570 nm.

-

-

Data Analysis: Plot the percentage of cell adhesion against peptide concentration to determine the IC50 value.

Caption: Workflow for the cell adhesion assay.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of the peptide on cell migration and the closure of a simulated "wound."

Materials:

-

6-well or 12-well tissue culture plates

-

Endothelial or epithelial cell line (e.g., HUVEC, HaCaT)

-

Complete cell culture medium

-

Serum-free medium

-

This compound and control peptides

-

200 µL pipette tip or cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow to 100% confluency.

-

Wound Creation: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Peptide Treatment: Add serum-free medium containing different concentrations of this compound or control peptides.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Caption: Workflow for the in vitro wound healing assay.

Integrin Binding Assay

This assay measures the direct binding of the peptide to a specific integrin receptor.

Materials:

-

Purified integrin protein (e.g., α5β1)

-

High-binding 96-well ELISA plates

-

Biotinylated this compound

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Blocking buffer (e.g., 3% BSA in TBS-T)

-

Wash buffer (TBS-T)

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with purified integrin protein overnight at 4°C.

-

Blocking: Block the plate with blocking buffer for 2 hours at room temperature.

-

Peptide Binding: Add serial dilutions of biotinylated this compound to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Signal Development: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stopping Reaction: Add stop solution to quench the reaction.

-

Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Plot absorbance versus peptide concentration and use a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Conclusion

The strategic incorporation of D-Arginine into the this compound peptide is a critical design feature that enhances its therapeutic potential. By increasing proteolytic stability and potentially optimizing receptor binding, the D-amino acid substitution significantly contributes to the peptide's efficacy as an inhibitor of cell adhesion. The RGD-like core sequence targets integrin receptors, providing a specific mechanism for modulating cell-matrix interactions. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising therapeutic peptide. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile for applications in wound healing and tissue engineering.

References

- 1. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. Fibronectin Attachment Assay [ruf.rice.edu]

- 5. cellbiolabs.com [cellbiolabs.com]

Preliminary Screening of G-{d-Arg}-GDSPASSK Bioactivity: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preliminary screening of novel peptide candidates is a critical first step in the drug discovery pipeline. This guide outlines a comprehensive methodological approach for the initial bioactivity screening of the synthetic peptide G-{d-Arg}-GDSPASSK. Due to a lack of specific existing data on this peptide, this document synthesizes established principles of G-protein coupled receptor (GPCR) signaling and bioassay development to propose a structured screening protocol. The following sections provide a framework for assessing the potential therapeutic efficacy of this compound, including proposed experimental designs, data presentation formats, and a conceptualized signaling pathway.

Proposed Bioactivity Screening Data

To systematically evaluate the bioactivity of this compound, a series of in vitro assays are recommended. The following table structure is proposed for the clear presentation and comparison of quantitative data obtained from these initial screens.

Table 1: Proposed Quantitative Bioactivity Data for this compound

| Assay Type | Cell Line | This compound Concentration | Measured Parameter | Result | Positive Control | Negative Control |

| Cell Viability | HEK293 | 1 µM, 10 µM, 100 µM | % Viability (MTT Assay) | Vehicle | Untreated | |

| SH-SY5Y | 1 µM, 10 µM, 100 µM | % Viability (MTT Assay) | Vehicle | Untreated | ||

| cAMP Accumulation | CHO-K1 (GPCR transfected) | 0.1 µM - 100 µM (Dose-response) | Intracellular cAMP (pmol/well) | Forskolin | Vehicle | |

| Calcium Mobilization | HEK293 (GPCR transfected) | 0.1 µM - 100 µM (Dose-response) | Intracellular Ca2+ (RFU) | ATP | Vehicle | |

| ERK1/2 Phosphorylation | PC-12 | 10 µM | p-ERK/Total ERK Ratio | EGF | Vehicle |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed for the preliminary bioactivity screening of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Peptide Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include vehicle-treated and untreated wells as negative controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

cAMP Accumulation Assay

-

Cell Seeding: Seed CHO-K1 cells stably expressing a GPCR of interest in a 96-well plate and grow to confluence.

-

Peptide Treatment: Aspirate the medium and pre-incubate the cells with 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.

-

Stimulation: Add various concentrations of this compound to the wells. Use Forskolin as a positive control and vehicle as a negative control. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration according to the manufacturer's instructions (e.g., using a competitive ELISA-based kit).

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Intracellular Calcium Mobilization Assay

-

Cell Loading: Plate HEK293 cells expressing a GPCR of interest in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Baseline Reading: Wash the cells with assay buffer and measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm.

-

Peptide Addition: Add different concentrations of this compound to the wells. Use a known agonist like ATP as a positive control.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 1.5 seconds for a period of 3-5 minutes to capture the transient calcium flux.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the peak ΔF against the peptide concentration to determine the EC50.

Visualizing Methodological and Conceptual Frameworks

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway for this compound.

Caption: Experimental workflow for the preliminary bioactivity screening of this compound.

Caption: Hypothetical G-protein signaling pathway for this compound.

Methodological & Application

Application Notes and Protocols for G-{d-Arg}-GDSPASSK in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-{d-Arg}-GDSPASSK is a synthetic peptide of interest for various cell-based applications. The presence of the "GDS" motif, a recognized analog of the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, suggests a potential role in mediating cell adhesion and signaling through interaction with cell surface integrin receptors.[1][2] The inclusion of a D-Arginine ({d-Arg}) residue is a common strategy to enhance peptide stability and resistance to proteolytic degradation in cell culture environments. These characteristics make this compound a candidate for investigating cellular processes such as adhesion, migration, proliferation, and differentiation.

These application notes provide a comprehensive guide for the utilization of this compound in a variety of cell culture assays. The following sections detail the hypothetical mechanism of action, protocols for key experiments, and examples of data presentation and visualization to facilitate the exploration of this peptide's biological activity.

Hypothetical Mechanism of Action

It is hypothesized that this compound functions as a competitive ligand for integrin receptors. Integrins are a family of transmembrane proteins that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling.[1][2] By binding to specific integrin subtypes, the peptide may modulate downstream signaling pathways, influencing cytoskeletal organization, cell cycle progression, and gene expression.

A proposed signaling pathway initiated by the binding of this compound to an integrin receptor is depicted below. This interaction could lead to the recruitment of focal adhesion proteins and the activation of signaling cascades, such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Protocols

To elucidate the biological effects of this compound, a series of in vitro cell-based assays can be performed. Below are detailed protocols for assessing cell viability, adhesion, and migration.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the peptide on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Materials:

-

This compound peptide

-

Target cell line (e.g., HeLa, fibroblasts)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Data Presentation:

| This compound (µM) | 24h Absorbance (570 nm) | 48h Absorbance (570 nm) | 72h Absorbance (570 nm) |

| 0 (Control) | 0.85 ± 0.05 | 1.20 ± 0.08 | 1.65 ± 0.10 |

| 1 | 0.83 ± 0.04 | 1.18 ± 0.07 | 1.60 ± 0.09 |

| 10 | 0.86 ± 0.06 | 1.22 ± 0.09 | 1.68 ± 0.11 |

| 100 | 0.84 ± 0.05 | 1.15 ± 0.08 | 1.55 ± 0.10 |

Cell Adhesion Assay

This assay quantifies the ability of the peptide to promote or inhibit cell attachment to a substrate.

Materials:

-

This compound peptide

-

Target cell line

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA)

-

Crystal Violet solution (0.5% in 20% methanol)

-

96-well cell culture plates

-

Microplate reader (570 nm wavelength)

Protocol:

-

Coat the wells of a 96-well plate with this compound at various concentrations overnight at 4°C. Include a negative control (BSA-coated) and a positive control (e.g., fibronectin-coated).

-

Wash the wells with PBS to remove unbound peptide.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Resuspend cells in serum-free medium and seed 50,000 cells/well.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the wells with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 570 nm.

Data Presentation:

| Coating Condition | Absorbance (570 nm) |

| BSA (Negative Control) | 0.15 ± 0.02 |

| Fibronectin (Positive Control) | 0.95 ± 0.07 |

| This compound (1 µM) | 0.30 ± 0.03 |

| This compound (10 µM) | 0.65 ± 0.05 |

| This compound (100 µM) | 0.88 ± 0.06 |

Cell Migration (Wound Healing) Assay

This assay assesses the effect of the peptide on cell migration.

Materials:

-

This compound peptide

-

Target cell line

-

Complete cell culture medium

-

24-well cell culture plates

-

Pipette tips (p200)

-

Microscope with a camera

Protocol:

-

Seed cells in a 24-well plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add complete medium containing different concentrations of this compound. Include a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation:

| Treatment | 0h Wound Width (µm) | 12h Wound Width (µm) | 24h Wound Width (µm) | % Wound Closure (24h) |

| Control | 500 ± 25 | 400 ± 20 | 300 ± 15 | 40% |

| This compound (10 µM) | 510 ± 30 | 350 ± 25 | 200 ± 20 | 61% |

| This compound (100 µM) | 490 ± 20 | 280 ± 18 | 100 ± 10 | 80% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the effects of a novel synthetic peptide in cell culture.

Caption: General workflow for testing a novel synthetic peptide.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the biological activities of the synthetic peptide this compound in cell culture. Based on its structural motifs, this peptide holds promise as a modulator of cell-integrin interactions. The detailed methodologies for assessing cell viability, adhesion, and migration, along with the illustrative data tables and workflow diagrams, are intended to guide researchers in designing and executing robust experiments to characterize the peptide's function. Further studies could involve more in-depth analysis of the specific integrin subtypes involved and the downstream signaling pathways that are modulated.

References

Application Notes and Protocols for In Vivo Studies of G-{d-Arg}-GDSPASSK (Peptide-G)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide "G-{d-Arg}-GDSPASSK" (referred to herein as Peptide-G) is treated as a novel investigational compound. The following protocols and data are provided as a representative framework for in vivo evaluation. All procedures are based on established methodologies for peptide therapeutics and must be adapted to the specific properties of the peptide and institutional guidelines (IACUC) for animal welfare.

Application Note: Introduction to Peptide-G

Peptide-G is a synthetic peptide with a potential therapeutic application. Based on its sequence, it is hypothesized to act as a modulator of a key cellular signaling pathway involved in disease progression, such as cancer or inflammatory disorders. The inclusion of a D-Arginine residue at the N-terminus is intended to increase proteolytic resistance, thereby enhancing its in vivo stability and bioavailability.

These application notes provide a comprehensive guide for the initial in vivo characterization of Peptide-G, covering essential pharmacokinetic, efficacy, and safety assessments. The primary goal is to establish a foundational dataset to determine the peptide's potential for further preclinical and clinical development.

Peptide Characterization and Formulation

A stable and soluble formulation is paramount for successful in vivo administration. The initial step involves characterizing the physicochemical properties of Peptide-G to guide formulation development.

Hypothetical Physicochemical Properties of Peptide-G

All quantitative data should be summarized into clearly structured tables for easy comparison.

| Property | Value | Method |

| Amino Acid Sequence | This compound | - |

| Molecular Weight | ~1000 g/mol | Mass Spectrometry |

| Isoelectric Point (pI) | 8.5 (Calculated) | Sequence-based calculation |

| Charge at pH 7.4 | +1 (Calculated) | Henderson-Hasselbalch Eq. |

| Purity | >98% | RP-HPLC |

| Solubility in PBS (pH 7.4) | ~2 mg/mL | Visual Inspection & UV-Spec |

Recommended Formulation Protocol

Objective: To prepare a sterile, isotonic solution of Peptide-G for parenteral administration.

Materials:

-

Peptide-G (lyophilized powder)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, low-binding polypropylene vials

-

0.22 µm sterile syringe filters

Protocol:

-

Under aseptic conditions, allow the lyophilized Peptide-G to equilibrate to room temperature.

-

Calculate the required volume of sterile PBS to achieve the desired final concentration (e.g., 1 mg/mL).

-

Slowly add the sterile PBS to the vial containing Peptide-G.

-

Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.

-